molecular formula C7H10Cl2N2O2 B1201987 4-(Dichloroacetyl)-1-piperazinecarboxaldehyde CAS No. 77368-16-2

4-(Dichloroacetyl)-1-piperazinecarboxaldehyde

Cat. No. B1201987
CAS RN: 77368-16-2
M. Wt: 225.07 g/mol
InChI Key: RZVIXHNWFHNVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dichloroacetyl)piperazine-1-carbaldehyde is a member of the class of piperazines that is piperazine in which one of the nitrogens is substituted with a formyl group, while the other is substituted with a dichloroacetyl group. An antispermatogenic agent. It has a role as an antispermatogenic agent. It is a member of piperazines, a member of formamides, a tertiary carboxamide and an organochlorine compound.

Scientific Research Applications

  • Kinetic Behavior Studies : This compound has been involved in the study of kinetic behavior, particularly in reactions like reversible deprotonation and nucleophilic additions, contributing to the understanding of resonance effects and transition-state imbalances in certain anions (Bernasconi & Stronach, 1990).

  • Synthesis and Characterization : It's used in the synthesis of novel compounds, such as the series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which have been studied for their antidepressant and antianxiety activities (Kumar et al., 2017).

  • Antimicrobial Activities : Research has also focused on the synthesis of new derivatives involving piperazine, examining their antimicrobial activities. This includes the creation of triazole derivatives and their efficacy against various microorganisms (Bektaş et al., 2007).

  • Neurodegenerative Disease Research : Piperazine derivatives have been investigated for their potential in inhibiting human acetylcholinesterase, an enzyme linked to Alzheimer's disease. This research contributes to the understanding of Alzheimer's and potential therapeutic approaches (Varadaraju et al., 2013).

  • Synthetic Methodology Development : It's involved in developing new synthetic methodologies, like the visible-light-driven synthesis of 2-substituted piperazines, demonstrating advances in medicinal chemistry and organic synthesis (Gueret et al., 2020).

  • Cancer Research : Some research has focused on synthesizing compounds with this chemical and evaluating their anti-proliferative properties on cancer cells, contributing to potential cancer treatments (Ahagh et al., 2019).

properties

CAS RN

77368-16-2

Product Name

4-(Dichloroacetyl)-1-piperazinecarboxaldehyde

Molecular Formula

C7H10Cl2N2O2

Molecular Weight

225.07 g/mol

IUPAC Name

4-(2,2-dichloroacetyl)piperazine-1-carbaldehyde

InChI

InChI=1S/C7H10Cl2N2O2/c8-6(9)7(13)11-3-1-10(5-12)2-4-11/h5-6H,1-4H2

InChI Key

RZVIXHNWFHNVDI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C=O)C(=O)C(Cl)Cl

Canonical SMILES

C1CN(CCN1C=O)C(=O)C(Cl)Cl

Other CAS RN

77368-16-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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